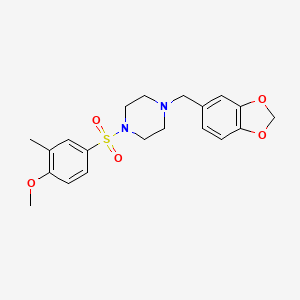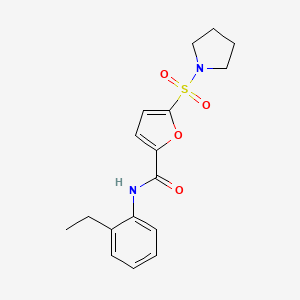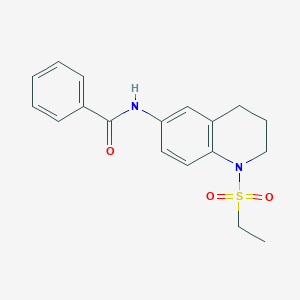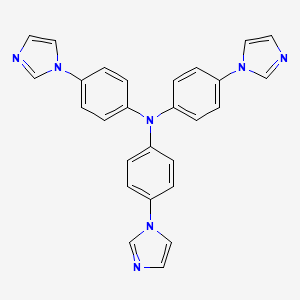
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a piperazine ring, and a methoxy-methyl-benzenesulfonyl group
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Sulfonylation Reaction: The methoxy-methyl-benzenesulfonyl group can be introduced through a sulfonylation reaction using methoxy-methyl-benzenesulfonyl chloride and a suitable base.
Coupling Reactions: The final step involves coupling the benzo[1,3]dioxole moiety with the piperazine ring and the sulfonyl group under appropriate reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[1,3]dioxole moiety, depending on the reaction conditions and reagents used
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Biological Research: It is used in the study of cell cycle arrest and apoptosis induction in cancer cells, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Research: The compound serves as a template for the synthesis of analogs with improved biological activity and selectivity.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This disruption is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and interact with tubulin, but they differ in their structural features and specific biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent growth inhibition properties against various cancer cell lines and have different mechanisms of inducing apoptosis.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-11-17(4-6-18(15)25-2)28(23,24)22-9-7-21(8-10-22)13-16-3-5-19-20(12-16)27-14-26-19/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDYDGEUWCZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)
![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)
![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)
![2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2395758.png)
![N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2395759.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2395760.png)

